molecular formula C8H12O2 B2403654 (3abeta,6abeta)-5beta-Hydroxyoctahydropentalene-2-one CAS No. 71909-64-3

(3abeta,6abeta)-5beta-Hydroxyoctahydropentalene-2-one

Cat. No.: B2403654
CAS No.: 71909-64-3
M. Wt: 140.182
InChI Key: PQWWWWBPUGFVIZ-KVSKUHBBSA-N
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Description

(3abeta,6abeta)-5beta-Hydroxyoctahydropentalene-2-one is a complex organic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its octahydropentalene core, which is a bicyclic structure, and the presence of a hydroxyl group at the 5-beta position.

Mechanism of Action

Target of Action

The primary target of (3abeta,6abeta)-5beta-Hydroxyoctahydropentalene-2-one, also known as Precoccinelline, is the nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in transmitting signals in the nervous system.

Mode of Action

Precoccinelline acts as an inhibitor of nAChRs . It binds to an allosteric site on nAChRs, a site separate from the acetylcholine recognition site . This binding inhibits the normal function of the receptors, altering the transmission of signals.

Result of Action

The molecular and cellular effects of Precoccinelline’s action are largely dependent on its inhibition of nAChRs. This could lead to a decrease in neurotransmission, potentially resulting in various physiological effects. For example, in the context of its natural role in ladybirds, it serves as a defense mechanism, deterring predators such as ants or birds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3abeta,6abeta)-5beta-Hydroxyoctahydropentalene-2-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a suitable precursor under specific conditions to form the octahydropentalene core. The hydroxyl group is then introduced at the 5-beta position through selective hydroxylation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3abeta,6abeta)-5beta-Hydroxyoctahydropentalene-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(3abeta,6abeta)-5beta-Hydroxyoctahydropentalene-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.

    Industry: It can be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Precoccinelline: An alkaloid with a similar bicyclic structure but different functional groups.

    Ramipril: A compound with a similar core structure but used as an ACE inhibitor in medicine.

Uniqueness

(3abeta,6abeta)-5beta-Hydroxyoctahydropentalene-2-one is unique due to its specific hydroxylation pattern and the resulting chemical properties. This makes it distinct from other compounds with similar core structures but different functional groups or substitution patterns.

Properties

IUPAC Name

(3aR,6aS)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-7-1-5-2-8(10)4-6(5)3-7/h5-7,9H,1-4H2/t5-,6+,7?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWWWWBPUGFVIZ-MEKDEQNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1CC(=O)C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CC(=O)C[C@@H]2CC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71909-64-3
Record name rac-(3aR,5R,6aS)-5-hydroxy-octahydropentalen-2-one
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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